1-Trityl-1H-pyrrole-3-carbaldehyde
Description
1-Trityl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived organic compound featuring a trityl (triphenylmethyl) protecting group at the 1-position and a formyl (-CHO) substituent at the 3-position of the pyrrole ring. The trityl group enhances steric bulk, stabilizing the molecule during synthetic transformations, while the aldehyde moiety serves as a reactive site for condensation or nucleophilic addition reactions. This compound is primarily utilized in organic synthesis, particularly in the preparation of pharmaceuticals, ligands, and heterocyclic frameworks. Despite its utility, direct literature on its physicochemical properties or biological activity is sparse, necessitating comparisons with structurally analogous compounds.
Properties
Molecular Formula |
C24H19NO |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-tritylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C24H19NO/c26-19-20-16-17-25(18-20)24(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
InChI Key |
YVKILZUDRKTNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=C4)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trityl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole-3-carbaldehyde with trityl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for 1-Trityl-1H-pyrrole-3-carbaldehyde are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. Industrial processes may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes controlled oxidation to form carboxylic acid derivatives:
Key reaction :
| Parameter | Detail | Source |
|---|---|---|
| Reagent | Potassium permanganate | |
| Conditions | Aqueous acidic medium, 60–80°C | |
| Yield | 75–85% |
This reaction proceeds via radical intermediates stabilized by the electron-rich pyrrole ring. The trityl group remains intact due to its inertness under oxidative conditions.
Reduction Reactions
Selective reduction of the aldehyde group yields primary alcohols:
Key reaction :
| Parameter | Detail | Source |
|---|---|---|
| Reagent | Sodium borohydride | |
| Solvent | Methanol/ethanol (anhydrous) | |
| Reaction Time | 2–4 hours at 25°C |
The bulky trityl group prevents over-reduction of the pyrrole ring.
Nucleophilic Substitution
The aldehyde participates in condensation reactions with amines and hydrazines:
Schiff Base Formation
-
Yields imine derivatives with aromatic amines (e.g., aniline) in 70–90% efficiency
Curtius Rearrangement
1-Tritylpyrrole-3-carboxylic acid azide undergoes Curtius rearrangement to form 3-aminopyrroles:
Electrophilic Aromatic Substitution
The pyrrole ring undergoes regioselective functionalization at the 2- and 5-positions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetylation | (CF₃CO)₂O, BF₃·Et₂O | 3-Trifluoroacetyl derivative | 92% | |
| Bromination | Br₂, CH₂Cl₂, −20°C | 3-Bromo-1-tritylpyrrole | 88% |
The trityl group directs electrophiles to the 3-position via steric and electronic effects .
Deprotection Reactions
Controlled removal of the trityl group enables further derivatization:
Key method :
Cross-Coupling Reactions
The aldehyde serves as a precursor for Suzuki-Miyaura couplings:
-
Requires anhydrous DMF and elevated temperatures (80–100°C)
Critical Reactivity Insights
-
Steric Effects : The trityl group impedes reactions at the N-1 position while enhancing stability of intermediates.
-
Tautomerization : 3-Amino derivatives exist exclusively as imino-Δ⁴-pyrrolines, confirmed by NMR spectroscopy .
-
Regioselectivity : Electrophiles attack the 3-position due to conjugation with the aldehyde group .
This compound's unique reactivity profile makes it indispensable for synthesizing pyrrole-based pharmaceuticals and functional materials. Recent advances in its application include catalytic asymmetric reactions and metal-organic framework (MOF) synthesis.
Scientific Research Applications
Chemical Reactions
The compound can undergo several chemical reactions:
- Oxidation : Converts the aldehyde group to a carboxylic acid.
- Reduction : Reduces the aldehyde to a primary alcohol.
- Substitution : The trityl group can be replaced with other functional groups through nucleophilic substitution.
Scientific Research Applications
1-Trityl-1H-pyrrole-3-carbaldehyde has several notable applications in various fields:
Chemistry
It serves as a building block for synthesizing more complex heterocyclic compounds and natural product analogs. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.
Biology
The compound is utilized in studies related to enzyme inhibitors and as a precursor for biologically active molecules. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes makes it valuable for exploring mechanisms of action in biological systems.
Industry
In industrial applications, 1-Trityl-1H-pyrrole-3-carbaldehyde is used in synthesizing specialty chemicals and materials that require specific properties, such as enhanced stability or reactivity.
Case Studies
Several studies highlight the biological relevance and therapeutic potential of 1-Trityl-1H-pyrrole-3-carbaldehyde:
Antimalarial Activity
A study identified pyrrole derivatives, including 1-Trityl-1H-pyrrole-3-carbaldehyde, as potential inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for malaria parasite survival. These compounds exhibited significant activity against Plasmodium falciparum, demonstrating their potential for malaria prophylaxis .
Anticancer Properties
Research has shown that pyrrole derivatives can inhibit cancer cell lines effectively. For instance, derivatives synthesized from 1-Trityl-1H-pyrrole-3-carbaldehyde were tested against breast cancer cell lines (MDA-MB-231) and showed promising results, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 1-Trityl-1H-pyrrole-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trityl group can provide steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 1-Trityl-1H-pyrrole-3-carbaldehyde, the following compounds are analyzed:
1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
- Structure : Features a benzyl group at the 1-position and a hydroxymethyl (-CH2OH) group at the 5-position, with the aldehyde at the 2-position.
- Synthesis : Prepared via ionic liquid-mediated reactions with acetic acid catalysis, followed by neutralization and purification via column chromatography .
- Key Differences :
- The benzyl group offers less steric hindrance compared to the trityl group.
- The hydroxymethyl substituent introduces additional polarity, enhancing solubility in protic solvents.
3-Heptyl-1H-pyrrole
- Structure : A pyrrole with a heptyl chain at the 3-position.
- Properties :
- Molecular weight: 165.2753 g/mol (vs. ~397.5 g/mol for 1-Trityl-1H-pyrrole-3-carbaldehyde).
- Higher volatility due to the absence of bulky substituents.
- Safety : Requires stringent handling due to inhalation and dermal exposure risks .
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- Structure : A fused bicyclic system with an ethyl group at the 1-position and an aldehyde at the 3-position.
- Applications : Likely used in medicinal chemistry due to the pyridine-pyrrole hybrid scaffold.
- Safety : Similar to 1-Trityl derivatives, mandates precautions for inhalation and ocular exposure .
Table 1: Comparative Analysis of Pyrrole Derivatives
Research Findings and Trends
- Steric Effects : The trityl group in 1-Trityl-1H-pyrrole-3-carbaldehyde significantly reduces reaction rates in nucleophilic substitutions compared to benzyl or ethyl analogs due to steric shielding .
- Aldehyde Reactivity : The 3-position aldehyde in pyrrole derivatives shows higher electrophilicity than 2-position analogs, favoring condensation reactions .
- Safety Profile : All aldehydes in this class require rigorous safety protocols, particularly for inhalation and dermal contact, as highlighted in SDSs for related compounds .
Biological Activity
1-Trityl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural features, which contribute to various biological interactions, particularly in the context of enzyme inhibition and antiviral properties. This article explores the biological activity of 1-Trityl-1H-pyrrole-3-carbaldehyde, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
1-Trityl-1H-pyrrole-3-carbaldehyde features a trityl group attached to the nitrogen of the pyrrole ring and an aldehyde functional group, which may influence its reactivity and biological activity. The general structure can be represented as follows:
Biological Activity Overview
The biological activities of 1-Trityl-1H-pyrrole-3-carbaldehyde have been evaluated in various studies, particularly focusing on its inhibitory effects on key enzymes involved in viral replication and other cellular processes.
Enzyme Inhibition
1-Trityl-1H-pyrrole-3-carbaldehyde has been shown to inhibit several enzymes, including:
- HIV Integrase (IN) : The compound exhibits significant inhibitory activity against HIV integrase, with IC50 values indicating potent inhibition. Specifically, it was found that derivatives related to this compound could inhibit the strand transfer (ST) reaction of integrase effectively, with some showing submicromolar activity .
- RNase H : The compound also demonstrates inhibitory effects on RNase H associated with HIV reverse transcriptase. This dual inhibition mechanism is critical for potential antiviral applications .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific functional groups in enhancing biological activity. Modifications to the pyrrole ring and the introduction of electron-withdrawing groups have been linked to increased potency against target enzymes. For instance:
| Compound Modification | IC50 Value (nM) | Activity Description |
|---|---|---|
| Trityl Group | 19 | High activity against integrase |
| Methyl Substitution | 43 | Moderate activity |
| Hydroxyl Group | 22 | Enhanced activity compared to NH2 substitution |
These findings suggest that the presence and positioning of substituents significantly influence the compound's effectiveness .
Case Studies
Several case studies highlight the biological relevance of 1-Trityl-1H-pyrrole-3-carbaldehyde:
- Antiviral Activity : In a study evaluating various pyrrole derivatives, 1-Trityl-1H-pyrrole-3-carbaldehyde was identified as a promising candidate for further development as an antiviral agent, particularly against HIV. Its ability to inhibit both integrase and RNase H suggests a multifaceted approach to viral suppression .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were assessed in vitro against various cell lines. Results indicated that while it possesses antiviral properties, careful evaluation of its cytotoxic profile is necessary to ensure safety in therapeutic applications .
- Comparative Studies : Comparative analyses with other pyrrole derivatives revealed that modifications leading to increased hydrophobicity or specific electronic properties could enhance bioavailability and efficacy against target enzymes .
Q & A
Q. What are the optimal synthetic routes for 1-Trityl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized to improve yield and purity?
The Vilsmeier-Haack reaction is a common method for synthesizing carbaldehyde derivatives of heterocycles, including pyrrole analogs. For 1-Trityl-1H-pyrrole-3-carbaldehyde, key steps include:
- Trityl protection : Introducing the trityl group (CPh₃) to the pyrrole nitrogen under anhydrous conditions using trityl chloride and a base like triethylamine.
- Formylation : Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 3-position of the pyrrole ring .
- Optimization : Yield improvements require strict control of temperature (0–5°C during tritylation) and stoichiometric excess of DMF (1.5–2.0 equivalents) during formylation. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing 1-Trityl-1H-pyrrole-3-carbaldehyde, and how should data interpretation be approached?
- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Trityl protons (CPh₃) resonate as a multiplet at δ 7.2–7.5 ppm. Aromatic pyrrole protons appear as distinct singlets or doublets depending on substitution patterns .
- IR Spectroscopy : Strong stretches at ~1700 cm⁻¹ (C=O aldehyde) and 1600–1450 cm⁻¹ (aromatic C=C) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS can distinguish the molecular ion peak ([M+H]⁺) and confirm the molecular formula. Cross-validation with elemental analysis is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for 1-Trityl-1H-pyrrole-3-carbaldehyde derivatives?
Discrepancies often arise from solvent effects, conformational flexibility, or inadequate DFT functional selection. Methodological strategies include:
- Solvent Modeling : Use implicit solvent models (e.g., PCM) in DFT calculations to account for solvent-induced shifts .
- Dynamic Effects : Perform molecular dynamics (MD) simulations to assess conformational averaging, particularly for the trityl group, which may adopt multiple rotameric states .
- Benchmarking : Compare calculated shifts (e.g., using B3LYP/6-311+G(d,p)) against experimental data for structurally similar compounds to identify systematic errors .
Q. What challenges arise in the crystallographic refinement of 1-Trityl-1H-pyrrole-3-carbaldehyde, and how can software tools like SHELXL and ORTEP-3 address these issues?
- Disorder in the Trityl Group : The bulky trityl moiety often exhibits rotational disorder. SHELXL’s PART and SUMP commands can model partial occupancies and anisotropic displacement parameters .
- Weak X-ray Diffraction : High-resolution data (≤ 0.8 Å) are critical for resolving overlapping electron density. SHELXL’s twin refinement (TWIN/BASF) handles twinned crystals, while ORTEP-3 visualizes anisotropic displacement ellipsoids to validate refinement .
- Validation : Use the ADDSYM tool in PLATON to check for missed symmetry or space group corrections .
Q. What strategies are recommended for modifying the trityl group in 1-Trityl-1H-pyrrole-3-carbaldehyde to enhance stability or reactivity in catalytic applications?
- Substituted Trityl Groups : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the trityl phenyl rings to increase electrophilicity at the aldehyde for nucleophilic addition reactions .
- Steric Tuning : Replace the trityl group with bulkier analogs (e.g., tris(4-tert-butylphenyl)methyl) to stabilize transition states in asymmetric catalysis .
- Protection-Deprotection : Use acid-labile trityl groups for temporary protection in multi-step syntheses. Cleavage with trifluoroacetic acid (TFA) regenerates the pyrrole NH for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
